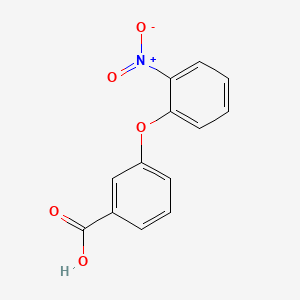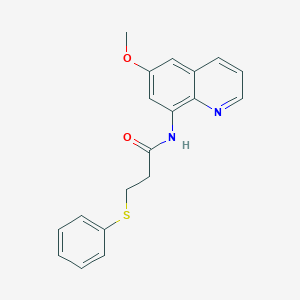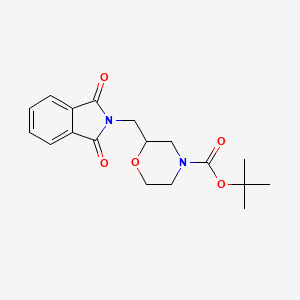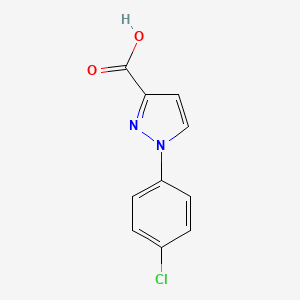
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in various applications (like pharmaceuticals, materials science, etc.) is also often included .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from simpler starting materials. This usually involves multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction, the conditions under which it occurs, and the products formed are all part of this analysis .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and characterization of various pyrazole derivatives, including those with a 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid structure, involve complex chemical processes. Kumarasinghe et al. (2009) described the synthesis and crystal structure analysis of related compounds using X-ray analysis, highlighting the importance of crystallographic techniques for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial and Anticancer Properties
- Novel pyrazole derivatives, including those structurally related to this compound, have shown potential as antimicrobial and anticancer agents. Hafez et al. (2016) synthesized compounds demonstrating significant antimicrobial activity and higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Spectroscopic and Quantum Chemical Studies
- Detailed spectroscopic and quantum chemical studies on compounds like 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, which are related to the compound , have been conducted to understand their structural and electronic properties. Alaşalvar et al. (2014) performed a comprehensive analysis involving molecular geometry, vibrational frequencies, and thermodynamic properties (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).
Chemical Hybridizing Agents
- Certain pyrazole derivatives are utilized as chemical hybridizing agents in agricultural contexts. Beck et al. (1988) described the synthesis of 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which have applications as hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
Optical Nonlinearity and Potential NLO Materials
- N-substituted pyrazole derivatives demonstrate promising optical nonlinearity, suggesting potential applications as nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a series of such compounds, identifying specific derivatives as candidates for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . .
Mode of Action
The mode of action of pyrazole derivatives can vary greatly depending on the specific compound and its molecular structure. Some pyrazole derivatives have been found to interact with specific enzymes or receptors, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways. For example, some pyrazole compounds have been found to inhibit the synthesis of certain plant hormones, affecting growth and development
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For example, some pyrazole derivatives have been found to have potent antileishmanial and antimalarial activities
Propiedades
IUPAC Name |
1-(4-chlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHUSUJIBVOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)

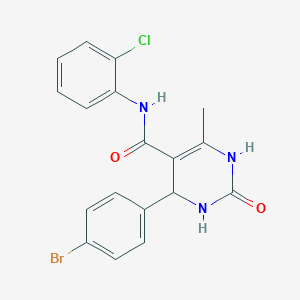
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)
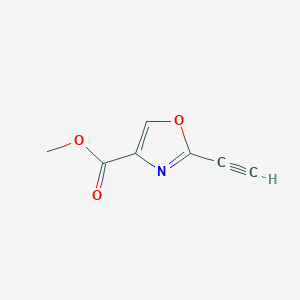
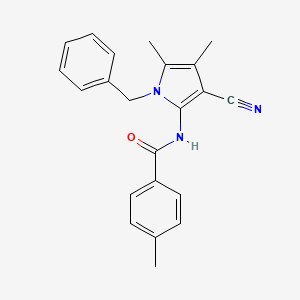
![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
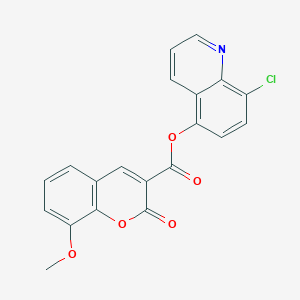
![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)
